molecular formula C10H14FNO B13181383 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Cat. No.: B13181383
M. Wt: 183.22 g/mol
InChI Key: VGBNOCWJQXZQGH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a propan-1-amine side chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 1-(5-Fluoro-2-methoxyphenyl)propan-2-one or 1-(5-Fluoro-2-methoxyphenyl)propanoic acid.

    Reduction: 1-(5-Fluoro-2-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct electronic and steric properties. These features influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9H,3,12H2,1-2H3

InChI Key

VGBNOCWJQXZQGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)OC)N

Origin of Product

United States

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